molecular formula C15H12O B189212 (2-(Phenylethynyl)phenyl)methanol CAS No. 13141-40-7

(2-(Phenylethynyl)phenyl)methanol

Cat. No.: B189212
CAS No.: 13141-40-7
M. Wt: 208.25 g/mol
InChI Key: JLZVTPSCFFBAKH-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a benzenemethanol group substituted with a phenylethynyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Phenylethynyl)phenyl)methanol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

13141-40-7

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

[2-(2-phenylethynyl)phenyl]methanol

InChI

InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2

InChI Key

JLZVTPSCFFBAKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO

Origin of Product

United States

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